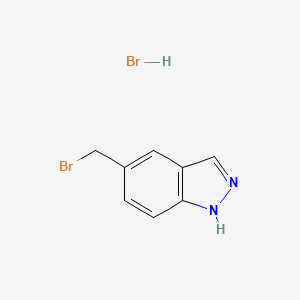

5-(溴甲基)-1H-吲唑氢溴酸盐

描述

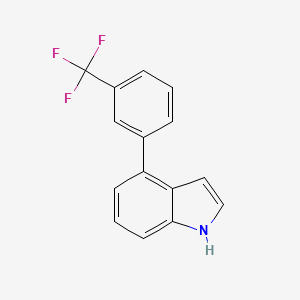

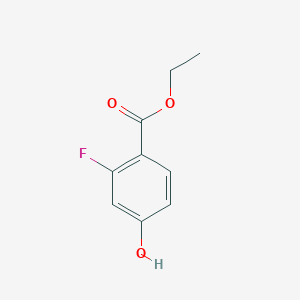

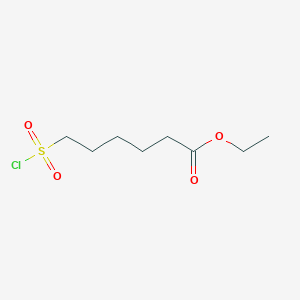

5-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of a bromomethyl group at the 5-position of the indazole ring suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications.

Synthesis Analysis

The synthesis of brominated indazole derivatives is not directly described in the provided papers. However, similar brominated heterocyclic compounds have been synthesized using various routes. For instance, 4,5-dibromo-1H-1,2,3-triazole was synthesized and further reacted with different chloromethyl ethers to yield products substituted at the nitrogen atoms . Another related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives can be complex and is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths and angles . Similar analytical techniques would likely be employed to elucidate the molecular structure of 5-(Bromomethyl)-1H-indazole hydrobromide.

Chemical Reactions Analysis

Brominated heterocycles, such as those described in the papers, can undergo various chemical reactions. The presence of a bromomethyl group indicates that 5-(Bromomethyl)-1H-indazole hydrobromide could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile . This reactivity could be exploited to create a wide range of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)-1H-indazole hydrobromide would include its melting point, solubility, stability, and reactivity. These properties are essential for handling the compound and predicting its behavior in various environments. While the papers do not provide specific data on this compound, they do discuss the properties of similar brominated compounds. For example, the physicochemical properties of new S-derivatives of a brominated triazole were investigated, including their reactivity and potential antibacterial activity . These studies can give insights into the properties that might be expected for 5-(Bromomethyl)-1H-indazole hydrobromide.

科学研究应用

聚合和偶联反应中的催化性能

从 5-(溴甲基)-1H-吲唑氢溴酸盐合成 3,5-双(吲唑-2-基甲基)甲苯等配体,然后与钯(II)化合物反应,已显示出在催化乙烯聚合和 C-C 偶联反应中的效用。制备的钯(II)配合物表现出显着的催化活性,证明了 5-(溴甲基)-1H-吲唑氢溴酸盐在合成聚合物和偶联反应催化剂中的重要性 (Hurtado et al., 2010)。

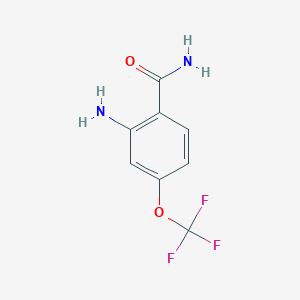

通过胺偶联合成新型衍生物

5-(溴甲基)-1H-吲唑氢溴酸盐通过与一系列胺的 Buchwald 反应,作为合成新型吲唑衍生物的前体。这一过程突出了它在开发具有潜在多种生物活性的新化学实体中的作用 (Slade et al., 2009)。

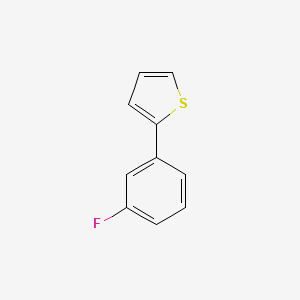

配体和配合物的开发

涉及 5-(溴甲基)-1H-吲唑氢溴酸盐与其他化合物反应形成配体和配合物的研究对于创造具有在催化、药物和材料科学中潜在应用的材料至关重要。例如,由涉及 5-(溴甲基)-1H-吲唑氢溴酸盐的反应形成的配合物可用于各种催化和结合应用,展示了该化合物合成新材料的多功能性 (Ye et al., 2013)。

实现超支化聚电解质的合成

从与 5-(溴甲基)-1H-吲唑氢溴酸盐密切相关的 3,5-双(溴甲基)吡啶氢溴酸盐合成超支化聚电解质,说明了溴甲基化化合物在创造新型聚合物材料中的效用。这些材料在各个领域具有潜在应用,包括水净化、药物输送以及作为电子设备中的组件 (Monmoton et al., 2008)。

在合成强效 MAO-B 抑制剂中的作用

使用 5-(溴甲基)-1H-吲唑氢溴酸盐作为起始原料或中间体合成的化合物已被发现可作为单胺氧化酶 B (MAO-B) 的有效和选择性抑制剂,MAO-B 是神经系统疾病治疗中的酶靶点。此类研究强调了由 5-(溴甲基)-1H-吲唑氢溴酸盐合成的衍生物的潜在药物应用,为药物发现工作做出了贡献 (Tzvetkov et al., 2014)。

未来方向

属性

IUPAC Name |

5-(bromomethyl)-1H-indazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVGDURSCZOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627374 | |

| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1H-indazole hydrobromide | |

CAS RN |

192369-93-0 | |

| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)